N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 872208-24-7
Cat. No.: VC7684259
Molecular Formula: C25H18ClN3O4S
Molecular Weight: 491.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872208-24-7 |
|---|---|
| Molecular Formula | C25H18ClN3O4S |
| Molecular Weight | 491.95 |
| IUPAC Name | N-(2-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H18ClN3O4S/c1-32-16-8-6-7-15(13-16)29-24(31)23-22(17-9-2-5-12-20(17)33-23)28-25(29)34-14-21(30)27-19-11-4-3-10-18(19)26/h2-13H,14H2,1H3,(H,27,30) |
| Standard InChI Key | UTTWPOLJNBRNQS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl |
Introduction
Chemical Reactivity
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Acetamide Group: This functional group can undergo hydrolysis and acylation reactions, typical of amides.
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Sulfanyl Group: It may participate in nucleophilic substitution reactions.
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Benzofuro[3,2-d]pyrimidine Core: This structure can undergo various transformations such as oxidation or reduction depending on the reaction conditions.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. For benzofuro[3,2-d]pyrimidine derivatives, synthesis might involve condensation reactions or cyclization processes using appropriate starting materials like anilines and carboxylic acids or their derivatives.
Biological Activities
While specific biological activities of N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are not detailed in the literature, compounds with similar heterocyclic cores often exhibit anti-inflammatory, anti-cancer, or antimicrobial properties. For instance, quinazoline derivatives are well-known for these activities.
Data Table: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | Not explicitly provided | Benzofuro[3,2-d]pyrimidine core |
| N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (PubChem CID 2151616) | C25H18ClN3O4S | Chlorophenyl and methoxyphenyl substituents |
| N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | C25H22FN3O3S | Quinazolinone moiety with fluorinated phenyl group |
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